(1-Ethyl-1h-imidazol-4-yl)methanol hydrochloride
Description
X-ray Diffraction Studies of Crystalline Form
Crystallographic analysis of imidazole derivatives, particularly those containing hydroxymethyl substituents, has revealed distinctive packing patterns and hydrogen bonding networks that are crucial for understanding the solid-state behavior of (1-Ethyl-1H-imidazol-4-yl)methanol hydrochloride. Studies on the parent compound (1H-Imidazol-4-yl)methanol have demonstrated that these molecules crystallize in monoclinic crystal systems with space group C2/c, exhibiting cell parameters of a = 13.9180(9) Å, b = 7.1980(5) Å, c = 11.6509(12) Å, and β = 125.249(1)°.
The crystalline architecture of related imidazole methanol derivatives displays characteristic hydrogen bonding patterns that involve both the imidazole nitrogen atoms and the hydroxyl groups. In the case of (1H-Imidazol-4-yl)methanol, two predominant hydrogen-bonding interactions have been identified: the first occurs between the unprotonated imidazole nitrogen atom of one molecule and the hydroxyl hydrogen atom of an adjacent molecule, while the second involves the hydroxyl oxygen atom of one molecule interacting with the imidazole N-H group of a corresponding molecule. These interactions result in the formation of two-dimensional networks parallel to specific crystallographic planes.
For compounds bearing N-ethyl substitution, such as (1-Ethyl-1H-imidazol-4-yl)methanol hydrochloride, the crystallographic behavior is expected to differ significantly due to the absence of the N-H hydrogen bonding capability at the N1 position. The presence of the chloride counterion in the hydrochloride salt introduces additional ionic interactions and hydrogen bonding opportunities that fundamentally alter the crystal packing compared to the neutral form. The chloride ion can participate in hydrogen bonding with the hydroxyl group of the methanol substituent and potentially with protonated nitrogen centers, creating more complex three-dimensional hydrogen bonding networks.
Analysis of similar N-methylated imidazole derivatives has shown that the introduction of alkyl groups at the nitrogen positions can lead to different space groups and packing arrangements. The compound (1H-Imidazole-1-methanol) crystallizes with monoclinic P2₁/n symmetry and exhibits three symmetry-unique molecules that are connected via O-H⋯N hydrogen bonding in head-to-tail configurations to form independent three-membered macrocycles. This structural information provides insight into the potential crystallographic behavior of the ethyl-substituted derivative.
Tautomeric Equilibrium in Imidazole Ring System
The tautomeric behavior of imidazole rings represents a fundamental aspect of their chemical reactivity and biological activity, particularly relevant for understanding the structural dynamics of (1-Ethyl-1H-imidazol-4-yl)methanol hydrochloride. In unsubstituted imidazole systems, tautomerism occurs through the migration of the hydrogen atom between the two nitrogen atoms, creating N1-H and N3-H tautomers that exist in dynamic equilibrium. However, the presence of the ethyl group at the N1 position in our target compound effectively locks the molecule into a single tautomeric form, eliminating the classical tautomeric equilibrium observed in parent imidazole.
Nuclear magnetic resonance titration studies on related imidazole compounds have provided quantitative data regarding tautomeric equilibria and their pH dependence. For N1-methylimidazole, which serves as a structural analog to the ethyl-substituted compound, the perturbation of the pKa value due to methyl substitution has been determined to be -0.21 pH units compared to unsubstituted imidazole. This perturbation effect provides insight into the electronic effects of N-alkylation on the imidazole ring system and its protonation behavior.
The microscopic pKa values for individual tautomers in unsubstituted imidazole systems have been established as 6.73 for the N1-H tautomer and 6.12 for the N3-H tautomer. While (1-Ethyl-1H-imidazol-4-yl)methanol hydrochloride cannot undergo classical tautomerism due to the N1-ethyl substitution, understanding these values is crucial for predicting the protonation behavior and electronic distribution within the molecule. The compound essentially exists in a form analogous to the N1-alkylated tautomer, with the N3 nitrogen serving as the primary site for protonation and coordination reactions.
Studies on amino acid derivatives containing imidazole rings have demonstrated that both tautomeric state and pH changes can induce significant conformational switches in molecular geometry. Density functional theory calculations have revealed that different protonation states of imidazole rings can lead to distinct preferred conformations, with torsion angles differing by approximately 180° between different forms. For (1-Ethyl-1H-imidazol-4-yl)methanol hydrochloride, the fixed N1-ethyl substitution provides conformational stability while maintaining the potential for N3 protonation under acidic conditions.
Properties
IUPAC Name |
(1-ethylimidazol-4-yl)methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O.ClH/c1-2-8-3-6(4-9)7-5-8;/h3,5,9H,2,4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGRUKHWANPRIEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N=C1)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Ethyl-1h-imidazol-4-yl)methanol hydrochloride typically involves the reduction of 1-ethyl-4-imidazolecarboxylic acid, followed by chlorination. The reaction conditions often require a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent like tetrahydrofuran (THF) or ethanol. The chlorination step can be achieved using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
**Types of Reactions:
Biological Activity
(1-Ethyl-1H-imidazol-4-yl)methanol hydrochloride is a compound that belongs to the imidazole family, which is known for its diverse biological activities. This article aims to detail the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and therapeutic potential based on recent research findings.
Imidazole derivatives, including (1-Ethyl-1H-imidazol-4-yl)methanol hydrochloride, interact with various biological targets such as enzymes and receptors through specific molecular interactions. The primary modes of action include:
- Hydrogen Bonding : The imidazole ring can form hydrogen bonds with amino acids in target proteins, enhancing binding affinity.
- π-π Stacking Interactions : This interaction stabilizes the compound within the active site of enzymes or receptors.
Biological Activities
The biological activities associated with (1-Ethyl-1H-imidazol-4-yl)methanol hydrochloride include:
- Antimicrobial Activity : Research indicates that imidazole derivatives exhibit significant antibacterial and antifungal properties. For instance, certain derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi .
| Compound | Activity | Target Organism | Inhibition Zone (mm) |
|---|---|---|---|
| (1-Ethyl-1H-imidazol-4-yl)methanol | Antibacterial | E. coli | 30 |
| (1-Ethyl-1H-imidazol-4-yl)methanol | Antifungal | Candida albicans | 25 |
- Antiviral Effects : Some studies suggest that imidazole derivatives can inhibit viral replication by interfering with viral enzymes .
Pharmacokinetics
The pharmacokinetic properties of (1-Ethyl-1H-imidazol-4-yl)methanol hydrochloride are influenced by its polar nature, which affects absorption and distribution in biological systems. Key pharmacokinetic parameters include:
- Absorption : The compound is expected to have moderate absorption due to its solubility profile.
- Metabolism : Imidazole compounds are often metabolized in the liver, leading to various metabolites that may also exhibit biological activity.
Case Studies
Several case studies have highlighted the efficacy of imidazole derivatives:
- Antimicrobial Efficacy : A study demonstrated that a series of imidazole derivatives, including (1-Ethyl-1H-imidazol-4-yl)methanol hydrochloride, showed potent activity against resistant strains of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa .
- Cancer Research : In vitro studies have indicated that imidazole derivatives can inhibit cancer cell proliferation. For example, a derivative showed an IC50 value of 15 nM against certain cancer cell lines, indicating strong anti-proliferative activity .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The table below compares (1-Ethyl-1H-imidazol-4-yl)methanol hydrochloride with key analogs:
Key Observations:
- Alkyl Substituents: Ethyl (target compound) vs. methyl or benzyl groups influence lipophilicity.
- Functional Groups: The methanol group (target compound) offers hydrogen-bonding capacity, unlike the amine in or chloromethyl in . This affects solubility and interaction with biological targets.
- Electron-Withdrawing Groups : Nitro () and sulfonyl () substituents increase electrophilicity, enabling nucleophilic reactions. The target compound lacks these groups, suggesting lower reactivity but greater stability.
Physicochemical Properties
- Solubility : Hydrochloride salts (target compound, ) exhibit higher aqueous solubility than neutral imidazoles (e.g., ).
- Lipophilicity : Ethyl and benzyl substituents increase logP values compared to methyl. The 3-methoxybenzyl group in may confer the highest membrane penetration.
- Thermal Stability : Methyl and ethyl derivatives () likely have higher melting points than bulkier analogs due to crystalline packing efficiency.
Q & A
Q. What advanced analytical techniques (e.g., X-ray crystallography) validate the compound’s solid-state structure?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
